molecular formula C11H12Cl2O B1589665 2',4'-Dichlorovalerophenone CAS No. 61023-66-3

2',4'-Dichlorovalerophenone

Cat. No. B1589665
CAS RN: 61023-66-3
M. Wt: 231.11 g/mol
InChI Key: XVWXSWROOLWNCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,4’-Dichlorovalerophenone is a chemical compound with the molecular formula C11H12Cl2O . It is a colorless solid and is used as a research chemical .


Synthesis Analysis

The synthesis of 2’,4’-Dichlorovalerophenone involves the reaction of 2,4-Dichloro-N-methoxy-N-methylbenzamide with Butane, lithium derivative . The reaction is carried out in tetrahydrofuran at room temperature for 4 hours .


Molecular Structure Analysis

The molecular weight of 2’,4’-Dichlorovalerophenone is 231.12 Da . Its InChIKey is XVWXSWROOLWNCJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2’,4’-Dichlorovalerophenone has a boiling point of 327.0±27.0 °C at 760 mmHg . Its density is 1.2±0.1 g/cm3 . The compound has a refractive index of 1.529 . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

“2’,4’-Dichlorovalerophenone” is primarily used as an API intermediate in the manufacturing chemistry of a wide range of APIs and advanced intermediates . Here are some more details:

  • Pharmaceutical Industry : It is used in the synthesis of various pharmaceuticals. The specific drugs that are produced using this compound can vary, but it is a valuable intermediate in the production process .

  • Hexaconazole Manufacturing : This compound can be used in the manufacturing of Hexaconazole, a type of fungicide . Hexaconazole is used to control many fungi that cause plant diseases.

  • Advanced Oxidation Processes (AOPs) : This compound can be used in advanced oxidation processes for the degradation of certain organic compounds . For example, it can be used in the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a type of herbicide that has been widely used and has caused severe water contamination . The use of “2’,4’-Dichlorovalerophenone” in AOPs can help to degrade this organic compound, reducing its environmental impact .

  • Formulation of 2,4-D : “2’,4’-Dichlorovalerophenone” can be used in the formulation of 2,4-D, a common herbicide . When the acid of 2,4-D is reacted with an amine, the salt of 2,4-D is formed, which renders the 2,4-D acid active ingredient water soluble . This process is important in the production of effective herbicides .

properties

IUPAC Name

1-(2,4-dichlorophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O/c1-2-3-4-11(14)9-6-5-8(12)7-10(9)13/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWXSWROOLWNCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450944
Record name 2',4'-Dichlorovalerophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Dichlorovalerophenone

CAS RN

61023-66-3
Record name 1-(2,4-Dichlorophenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61023-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4'-Dichlorovalerophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pentanone, 1-(2,4-dichlorophenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirring hazy solution of 2,4-dichloro-N-methoxy-N-methylbenzenecarboxamide (1 g, 4.27 mmol), in THF (20 ml) is added BuLi (2.051 ml, 5.13 mmol) in portions. The reaction is stirred for 4 hours at RT and the partitioned between 1M HCl (100 ml) and EtOAc (140 ml). The organic portion is washed with brine, dried over Na2SO4, and concentrated in vacuo. The crude product is purified by ISCO combiflash chromatography eluting with 0 to 100% EtOAc/iso-hexane on a 40 g silica-column to yield 1-(2,4-dichloro-phenyl)-pentan-1-one as a brown oil; 1H NMR (400 MHz, CDCl3) δ 7.45 (1H, d, J 2.0), 7.43 (1H, d, J 7.3), 7.32 (1H, dd, J 7.3, 2.0), 2.94 (2H, t, J 7.4), 1.70 (2H, m), 1.40 (2H, m), 0.95 (3H, t, J 7.3).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.051 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',4'-Dichlorovalerophenone
Reactant of Route 2
Reactant of Route 2
2',4'-Dichlorovalerophenone
Reactant of Route 3
Reactant of Route 3
2',4'-Dichlorovalerophenone
Reactant of Route 4
Reactant of Route 4
2',4'-Dichlorovalerophenone
Reactant of Route 5
Reactant of Route 5
2',4'-Dichlorovalerophenone
Reactant of Route 6
Reactant of Route 6
2',4'-Dichlorovalerophenone

Citations

For This Compound
3
Citations
PA Worthington - Pesticide science, 1991 - Wiley Online Library
Triazole and imidazole compounds are important both as pharmaceutical and agrochemical fungicides. It has been demonstrated that they exhibit this activity because they inhibit the …
Number of citations: 53 onlinelibrary.wiley.com
M Ueda, Y Seino, J Sugiyama - Polymer journal, 1993 - researchgate.net
Polyphenylene, which is the simplest of the aromatic ring systems has been expected as a candidate for high strength, high temperature, and conducting polymers. A large number of …
Number of citations: 19 www.researchgate.net
M Novelle RodrÃguez - Cuadernos de Medicina Forense, 2013 - biohorien.com.tw
Las armas elé ctricas se introdujeron como una alternativa a las armas de fuego en la policÃa, Desechables desechables de espuma poliestireno expandible máquina hacer la placa…
Number of citations: 0 www.biohorien.com.tw

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.